Farnesyl acetate

Overview

Description

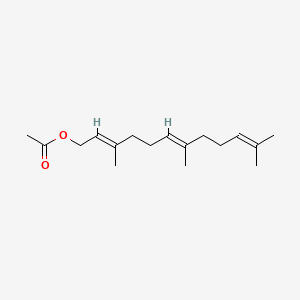

Farnesyl acetate is an organic compound with the molecular formula C17H28O2 It is a derivative of farnesol, an isoprenoid alcohol, and is commonly found in essential oils this compound is known for its pleasant floral aroma and is used in the fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesyl acetate can be synthesized from farnesol through an esterification reaction. One common method involves reacting farnesol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields this compound as a colorless oil .

Industrial Production Methods

Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Farnesyl acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound epoxide.

Reduction: It can be reduced to farnesol.

Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products

Oxidation: this compound epoxide.

Reduction: Farnesol.

Substitution: Various farnesyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Farnesyl acetate has been investigated for its potential in pharmaceutical formulations, particularly as a cholesterol-lowering agent. Research indicates that this compound inhibits the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cholesterol synthesis and cellular protein synthesis without affecting cell viability at lower concentrations .

Case Study: Cholesterol Biosynthesis Inhibition

- Objective: To assess the impact of this compound on cholesterol biosynthesis.

- Methodology: Chinese hamster ovary cells were treated with varying concentrations of this compound.

- Results: A 24-hour treatment at 10 µg/ml reduced HMG-CoA activity by 70%, while higher concentrations led to substantial decreases in cell growth and cholesterol synthesis .

Agricultural Applications

This compound shows promise as a biopesticide. Recent studies evaluated its toxicity against Plutella xylostella, a significant pest in cruciferous crops. The compound exhibited high toxicity, with an LC50 value of 56.41 mg/L against second-instar larvae . Additionally, sublethal effects on development and reproduction were noted, indicating potential for integrated pest management strategies.

Case Study: Toxicity Against Plutella xylostella

- Objective: To evaluate the efficacy of this compound as a biopesticide.

- Methodology: Leaf-dip bioassays were conducted to determine toxicity levels.

- Results: this compound displayed significant toxicity, leading to reduced pupal weights and altered emergence rates .

Fragrance and Flavor Industry

This compound is widely used in the fragrance industry due to its pleasant floral aroma. It is a key ingredient in perfumes and scented products, enhancing overall scent profiles. In the food industry, it serves as a flavoring agent, imparting fruity notes that improve consumer appeal .

Applications in Fragrance and Flavor

| Application Type | Description |

|---|---|

| Fragrance | Used in perfumes and scented products for its floral aroma. |

| Flavoring | Enhances flavors in food products, contributing fruity notes. |

Cosmetics

In cosmetic formulations, this compound is valued for its skin-conditioning properties. It provides moisturizing benefits and improves the texture of products, making it a popular ingredient in various skincare formulations .

Aromatherapy

This compound is also utilized in aromatherapy products due to its therapeutic properties that promote relaxation and well-being. Its incorporation into essential oils enhances the sensory experience associated with aromatherapy practices .

Mechanism of Action

Farnesyl acetate exerts its effects through various mechanisms:

Inhibition of DNA Replication: This compound, a derivative of the mevalonate pathway, inhibits DNA replication in cells by interfering with the synthesis phase of the cell cycle.

Nematicidal Activity: This compound has been shown to inhibit acetylcholinesterases in nematodes, leading to their death.

Comparison with Similar Compounds

Farnesyl acetate is similar to other isoprenoid derivatives such as:

Farnesol: The alcohol form of this compound.

Geranyl acetate: Another isoprenoid acetate with similar properties.

Neryl acetate: An isomer of geranyl acetate.

Uniqueness

This compound is unique due to its specific structure and the presence of three double bonds, which contribute to its distinct chemical reactivity and biological activity.

Biological Activity

Farnesyl acetate is an isoprenoid compound derived from farnesol, which plays a significant role in various biological processes. This article explores its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

This compound (C15H28O2) is an ester formed from farnesol and acetic acid. It is part of the mevalonate pathway, which is crucial for the biosynthesis of sterols and other isoprenoids. Recent advancements have illustrated methods for biosynthesizing this compound from glucose using engineered strains of Escherichia coli, achieving yields of up to 201 mg/L .

Inhibition of DNA Replication

Research indicates that this compound inhibits DNA replication in various cell lines, including Chinese hamster ovary (CHO) and human HeLa cells. This inhibition occurs independently of the mevalonate pathway, suggesting a direct effect on cellular mechanisms rather than through metabolic intermediates . The compound has been shown to block protein prenylation, a critical modification for many proteins involved in signaling pathways .

Impact on Cholesterol Synthesis

this compound has also been implicated in the regulation of cholesterol synthesis. Studies have demonstrated that it can reduce the incorporation of acetate into cholesterol significantly, indicating its potential as a cholesterol-lowering agent . The compound appears to inhibit HMG-CoA reductase activity, which is pivotal in cholesterol biosynthesis.

3. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa with varying degrees of effectiveness . The minimum inhibitory concentration (MIC) values for these pathogens indicate significant potential for therapeutic applications.

4. Toxicity and Sublethal Effects

Recent studies have evaluated the toxicity of this compound on non-target organisms such as the diamondback moth (Plutella xylostella). Findings revealed that exposure to sublethal concentrations negatively affected developmental parameters, including pupation rates, fecundity, and overall survival rates . Morphogenetic abnormalities were also observed, indicating that while this compound can be an effective pest control agent, it poses risks to beneficial insect populations.

5. Case Studies and Research Findings

6. Conclusion

This compound demonstrates diverse biological activities ranging from inhibition of DNA replication to antimicrobial effects and potential applications in pest management. However, its toxicity profile necessitates careful consideration when applied in agricultural contexts or therapeutic settings.

Further research is essential to fully elucidate its mechanisms of action and evaluate its safety across different biological systems. As interest in natural compounds grows, this compound may hold promise as both a therapeutic agent and a biopesticide, provided that its ecological impacts are thoroughly assessed.

Q & A

Basic Research Questions

Q. How can researchers distinguish between stereoisomers of farnesyl acetate in structural analyses?

- Methodological Approach : Utilize nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to resolve stereoisomers like (Z,E)- and (E,E)-farnesyl acetate. Polarimetry can further confirm optical activity. For example, (E,E)-farnesyl acetate was identified as a pheromone in Thrips palmi using GC-MS coupled with electroantennographic detection .

- Key Data : The IUPAC Standard InChIKey (ZGIGZINMAOQWLX-NCZFFCEISA-N) and CAS Registry Number (40266-29-3) for (Z,E)-farnesyl acetate provide reference standards for comparative analyses .

Q. What experimental designs are effective for assessing this compound's toxicity in insect models?

- Methodological Approach : Use dose-response bioassays with standardized protocols, such as topical application or dietary exposure, to determine median lethal doses (LD50). For instance, this compound exhibited an LD50 of 7,867 ppm against red palm weevil larvae (Rhynchophorus ferrugineus) in controlled feeding trials .

- Data Analysis : Apply Probit analysis (e.g., EPA Probit Analysis Program v1.5) to calculate sublethal concentrations and assess developmental impacts (e.g., pupation rates, fecundity) in pests like Plutella xylostella .

Q. How is this compound synthesized, and what are critical purity validation steps?

- Methodological Approach : this compound can be synthesized via esterification of farnesol with acetic anhydride, followed by purification using column chromatography. Patent data (e.g., US 2021/00110) describe scalable routes via farnesyl chloride intermediates .

- Validation : Confirm purity via high-performance liquid chromatography (HPLC) and validate structural integrity using Fourier-transform infrared spectroscopy (FTIR) .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound's role in DNA replication inhibition versus protein prenylation?

- Methodological Approach : Use synchronized cell cultures (e.g., HeLa or CHO cells) treated with this compound and compactin (mevalonate pathway inhibitor). Measure DNA replication via [³H]thymidine incorporation and protein prenylation via Western blot for Ras/Rho GTPases. This compound blocks DNA synthesis independently of the mevalonate pathway, suggesting a direct mechanism distinct from prenylation inhibition .

- Key Finding : this compound causes irreversible S-phase arrest, unlike compactin, which is reversible .

Q. What computational strategies predict this compound's bioactivity in non-target organisms?

- Methodological Approach : Combine molecular docking (e.g., AutoDock Vina) with transcriptome analysis to identify protein targets. For example, transcriptomic studies on Metisa plana larvae revealed this compound-induced detoxification pathways (e.g., cytochrome P450 upregulation) .

- Validation : Cross-validate predictions with in vitro assays, such as acetylcholinesterase inhibition tests .

Q. How does this compound's stereochemistry influence its efficacy as an insect pheromone?

- Methodological Approach : Compare behavioral responses to synthetic stereoisomers in olfactometers. In Thrips palmi, (E,E)-farnesyl acetate elicited strong attraction, while (Z,E)-isomers showed reduced activity, highlighting stereospecific receptor interactions .

- Experimental Design : Use gas chromatography-electroantennography (GC-EAD) to map antennal response thresholds to each isomer .

Q. What mechanisms underlie this compound's sublethal effects on insect physiology?

- Methodological Approach : Expose insects to sublethal LC50 doses and assess biomarkers like oxidative stress (e.g., malondialdehyde levels) and immune response genes (e.g., phenoloxidase activity). In Plutella xylostella, sublethal exposure disrupted oviposition and larval development .

- Statistical Tools : Use ANOVA followed by Tukey’s HSD test for multi-group comparisons and linear regression for dose-response modeling .

Q. How can this compound's stability be optimized for field applications in pest management?

- Methodological Approach : Encapsulate this compound in biodegradable polymers (e.g., poly lactic-co-glycolic acid) to prolong release. Monitor degradation kinetics under UV light and humidity using accelerated stability testing (ICH Q1A guidelines) .

- Field Validation : Compare trap catches in treated vs. control plots using pheromone-baited traps .

Q. Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₈O₂ | |

| Boiling Point | 140°C (0.07 kPa) | |

| LD50 (Red Palm Weevil) | 7,867 ppm | |

| Sublethal LC50 (P. xylostella) | 2.1 µg/mL (96h exposure) | |

| Density | 0.91 g/cm³ |

Q. Key Research Gaps

- Metabolic Fate : Limited data on this compound's degradation pathways in soil/water systems.

- Cross-Species Toxicity : Mechanistic studies in non-insect models (e.g., mammals) are needed to assess ecological risks.

- Stereochemical Activity : Further structure-activity relationship (SAR) studies are required to optimize pheromone specificity.

Properties

IUPAC Name |

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIGZINMAOQWLX-NCZFFCEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047110 | |

| Record name | trans,trans-Farnesyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Rosy floral aroma | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908-0.914 | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4128-17-0, 29548-30-9 | |

| Record name | (E,E)-Farnesyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4128-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesyl acetate, (2E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans-Farnesyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESYL ACETATE, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZJ1FOC2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.